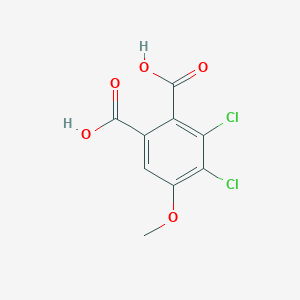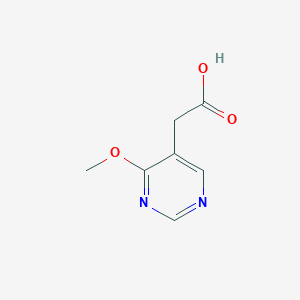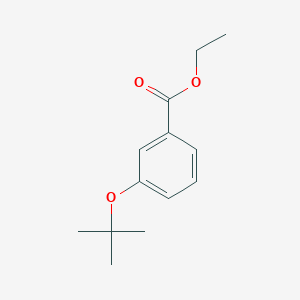
Ethyl 3-(tert-Butoxy)benzoate
描述
Ethyl 3-(tert-Butoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the carboxylate ester of 3-tert-butyloxybenzoic acid
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(tert-Butoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-tert-butyloxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of methyl 3-tert-butyloxybenzoate with ethanol in the presence of a base such as sodium ethoxide. This reaction proceeds under milder conditions compared to direct esterification and can be advantageous in terms of yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-tert-butyloxybenzoate may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.
化学反应分析
Types of Reactions
Ethyl 3-(tert-Butoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-tert-butyloxybenzoic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 3-tert-butyloxybenzoic acid and ethanol.
Reduction: 3-tert-butyloxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Ethyl 3-(tert-Butoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring ester functionalities for prodrug strategies.
Materials Science: It is utilized in the preparation of polymers and other materials with specific properties.
作用机制
The mechanism of action of ethyl 3-tert-butyloxybenzoate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The presence of the tert-butyl group can influence the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Ethyl 3-(tert-Butoxy)benzoate can be compared with other esters such as ethyl benzoate and ethyl 4-tert-butylbenzoate. While all these compounds share the ester functional group, the presence of the tert-butyl group in ethyl 3-tert-butyloxybenzoate imparts unique steric and electronic properties that can affect its reactivity and applications .
Similar Compounds
- Ethyl benzoate
- Ethyl 4-tert-butylbenzoate
- Methyl 3-tert-butyloxybenzoate
These compounds can serve as useful references for understanding the behavior and applications of ethyl 3-tert-butyloxybenzoate in various chemical contexts.
属性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
ethyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-12(14)10-7-6-8-11(9-10)16-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI 键 |
ZHMDHTVEPSNMLU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
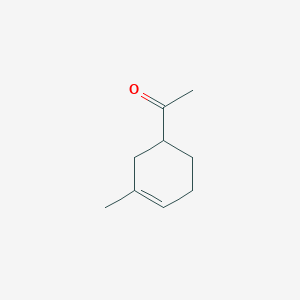
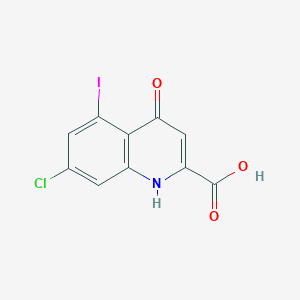
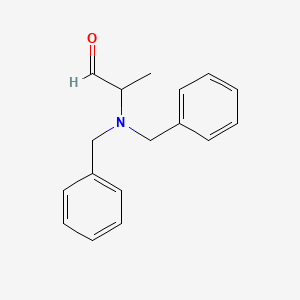
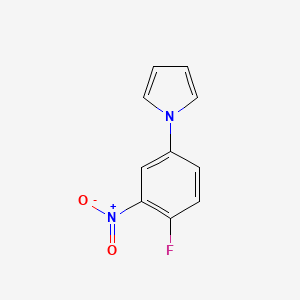

![4-{[Ethyl(methyl)amino]methyl}aniline](/img/structure/B8688227.png)
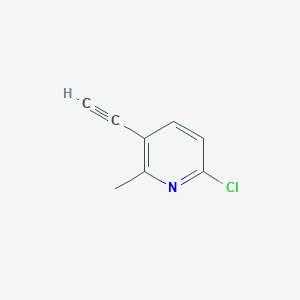
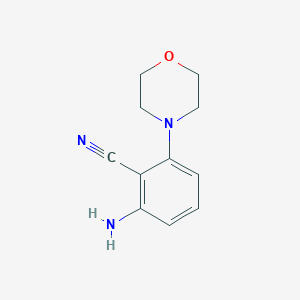
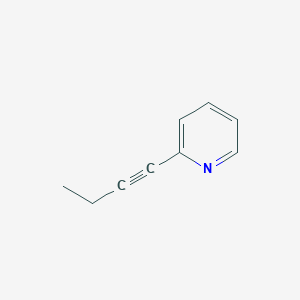
![(-)-{[7-(4-Chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8688288.png)

